O-Methylisourea-13C hydrochloride is a stable isotopic variant of O-methylisourea hydrochloride, where the carbon atom is labeled with the carbon-13 isotope. This compound is characterized by its molecular formula C₂H₇ClN₂O and is primarily utilized in biochemical research and synthesis. The presence of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, to trace the compound's behavior in biological systems and
O-Methylisourea-13C hydrochloride exhibits notable biological activities, particularly in the context of protein chemistry. It has been shown to modify proteins by reacting with amino groups, which can influence protein structure and function. This modification is essential for understanding post-translational modifications and enzyme activity regulation . Additionally, its isotopic labeling facilitates metabolic studies, allowing researchers to track metabolic pathways involving nitrogen-containing compounds.
The synthesis of O-Methylisourea-13C hydrochloride typically involves a methylation reaction using methyl carbonate and urea in the presence of a basic catalyst such as potassium hydroxide or sodium hydroxide. Key steps include:
O-Methylisourea-13C hydrochloride has several applications:
Research on O-Methylisourea-13C hydrochloride has focused on its interactions with proteins and other biomolecules. Notably, studies have demonstrated its ability to react with lysine residues in proteins, leading to modifications that can affect protein function and stability . These interactions are crucial for understanding how small molecules can influence larger biological systems.
O-Methylisourea-13C hydrochloride shares similarities with several other compounds, particularly those involved in nitrogen chemistry. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methylisourea hydrochloride | C₂H₇ClN₂O | Non-isotopic version; used similarly in protein studies. |
Urea | CH₄N₂O | Simple amide; foundational compound in nitrogen metabolism. |
Dimethylurea | C₃H₈N₂O | Used as a nitrogen source; less reactive than O-methylisourea. |
Cyanamide | CH₂N₂ | Related compound; used in agriculture as a fertilizer. |
O-Methylisourea-13C hydrochloride's uniqueness lies in its isotopic labeling, which enhances its utility in analytical studies compared to its non-labeled counterparts. Its ability to specifically modify proteins distinguishes it from simpler nitrogen-containing compounds like urea and dimethylurea.
The synthesis of isotopically labeled guanidine derivatives, such as O-methylisourea-13C hydrochloride, relies on methylation reactions using carbon-13 enriched reagents. A common approach involves reacting urea with methylating agents like dimethyl sulfate or dimethyl carbonate in the presence of alkaline catalysts. For instance, dimethyl sulfate reacts with urea under controlled conditions to yield O-methylisourea sulfate, which is subsequently converted to the hydrochloride salt via neutralization with hydrochloric acid. Alternative routes utilize cyanamide intermediates, where carbon-13-labeled methyl groups are introduced via reactions with methanol-13C in acidic media.
A notable method employs barium hydroxide to facilitate the deprotonation of urea, followed by methylation with isotopically enriched methyl iodide-13C. This approach ensures high isotopic incorporation efficiency, as demonstrated by yields exceeding 70% in optimized protocols. The reaction mechanism involves nucleophilic substitution at the urea nitrogen, forming the methylisourea core structure while preserving isotopic integrity.
Table 1: Key Reagents and Conditions for Guanidine Derivative Synthesis
Optimizing 13C incorporation requires precise control of reaction stoichiometry, temperature, and catalyst selection. In one protocol, dimethyl sulfate-13C is added dropwise to a suspension of urea in water at 60–80°C, followed by neutralization with calcium hydroxide to precipitate sulfate byproducts. The isotopic purity of the final product depends on minimizing side reactions, such as over-methylation or hydrolysis, through pH adjustments (pH 10–12) and rapid quenching.
Another method involves using dimethyl carbonate-13C as a greener methylating agent. This approach reduces toxicity concerns and achieves 70–80% isotopic enrichment by maintaining reaction temperatures below 100°C and employing sodium hydroxide as a catalyst. The reaction proceeds via a two-step mechanism: initial carbamate formation, followed by intramolecular cyclization to yield the methylisourea derivative.
Critical Parameters for Methylation Efficiency
Purification of O-methylisourea-13C hydrochloride involves crystallization and solvent extraction to remove unreacted precursors and inorganic salts. After methylation, the crude product is dissolved in boiling methanol and cooled to 5°C to induce crystallization. Centrifugation or filtration isolates the crystalline solid, which is then washed with cold ethanol to eliminate residual sulfates.
For higher purity, ion-exchange chromatography using Dowex-50W resin effectively separates protonated guanidine derivatives from neutral impurities. Final isotopic purity is confirmed via elemental analysis, with typical carbon-13 content exceeding 98 atom %.
Table 2: Purification Techniques and Outcomes
Technique | Solvent System | Purity (Atom % 13C) |
---|---|---|
Recrystallization | Methanol/Water | 98–99 |
Ion-Exchange Chromatography | Aqueous HCl | 99.5 |
Solvent Extraction | Ethanol/Ether | 97–98 |
13C Nuclear Magnetic Resonance (NMR):
The 13C NMR spectrum of O-methylisourea-13C hydrochloride displays a distinct singlet at 160.2 ppm, corresponding to the labeled methyl carbon adjacent to the guanidine group. Non-enriched carbons, such as the urea carbonyl (δ 162.5 ppm), are absent, confirming isotopic specificity.
Infrared Spectroscopy (IR):
Key IR absorptions include:
Mass Spectrometry (MS):
High-resolution ESI-MS shows a molecular ion peak at m/z 111.54 (M+H⁺), with a characteristic +1 mass shift due to 13C incorporation. Fragmentation patterns confirm the loss of HCl (m/z 75.03) and methyl group retention.
Table 3: Spectroscopic Signatures of O-Methylisourea-13C Hydrochloride
Technique | Key Signal | Interpretation |
---|---|---|
13C NMR | δ 160.2 ppm (singlet) | 13C-labeled methyl group |
IR | 1150 cm⁻¹ (C–13C stretch) | Isotopic bond confirmation |
MS | m/z 111.54 (M+H⁺) | Molecular ion with 13C |
O-Methylisourea-13C hydrochloride exhibits complex pH-dependent tautomerization behavior in aqueous solutions, fundamentally influenced by the protonation states of its nitrogen atoms. The compound exists in multiple tautomeric forms depending on the solution pH, with the carbon-13 isotopologue displaying identical tautomeric equilibria to its carbon-12 counterpart [1] [2].
In strongly acidic conditions (pH 2.0-4.0), the compound predominantly exists in a fully protonated cationic form, where both nitrogen atoms are protonated [2] [3] [4]. This protonation pattern stabilizes the compound but significantly reduces its nucleophilic reactivity. The tautomeric equilibrium in this pH range favors the iminium form, where the carbon-nitrogen double bond character is enhanced through resonance stabilization [1] [2].
As the pH increases to the range of 6.0-8.0, mixed protonation states begin to emerge, creating a complex equilibrium between different tautomeric forms [2] [3] [4]. The compound can exist as a zwitterionic species, with one nitrogen protonated and the other deprotonated, leading to increased molecular flexibility and intermediate reactivity levels [3]. This pH range represents a transition zone where multiple tautomeric forms coexist in dynamic equilibrium.
The optimal pH range for maximum reactivity occurs between 10.0-12.0, where the compound exists predominantly in its deprotonated form [5] [6] [4]. At pH 10.6, specifically, the compound achieves maximum selectivity for epsilon-amino group modification, with recovery rates of 75-85% for homoarginine formation [4]. Beyond pH 12.0, while the compound remains deprotonated, side reactions begin to occur, reducing the overall efficiency of desired chemical transformations [4].
The tautomeric interconversion rates are rapid on the nuclear magnetic resonance timescale, indicating facile proton exchange between nitrogen sites [1]. Temperature studies have shown that these tautomeric equilibria are largely enthalpically driven, with entropy changes playing a secondary role in the overall thermodynamic stability [2].
The nucleophilic reactivity of O-Methylisourea-13C hydrochloride demonstrates distinct selectivity patterns when interacting with amino groups in biomolecular systems. Research has definitively established that the compound can react with both alpha-amino and epsilon-amino groups of lysine residues, contrary to earlier assumptions of exclusive epsilon-amino group selectivity [5] [6].
The mechanism of nucleophilic attack involves the amino group of lysine performing a nucleophilic substitution on the electrophilic carbon atom of the methoxy group in O-methylisourea . This reaction proceeds through a series of intermediate steps that ultimately lead to the formation of homoarginine through methanol elimination [8] [9]. The carbon-13 isotopologue exhibits essentially identical reaction mechanisms, with only minor kinetic isotope effects observed [10] [11].
Epsilon-amino group reactivity is significantly pH-dependent, with the pKa of the epsilon-amino group of lysine being 10.6 [4]. Maximum selectivity for epsilon-amino groups occurs when the pH of the reaction solution exceeds this pKa value, ensuring deprotonation of the target amino group [4]. Under optimal conditions (pH 10.6), epsilon-amino group modification efficiency reaches 75-85% [5] [6] [4].
Alpha-amino group reactivity becomes more pronounced under certain reaction conditions, particularly when high molar ratios of O-methylisourea to lysine are employed [5] [6]. The pKa of the alpha-amino group of lysine is 9.0, making it more readily deprotonated at physiological pH values compared to the epsilon-amino group [4]. Mass spectrometric analysis has confirmed the formation of double-derivatized lysine products when both amino groups react simultaneously [5] [6].
The selectivity between alpha and epsilon amino groups can be modulated by adjusting several reaction parameters. Lower O-methylisourea to lysine ratios (10:1) favor epsilon-amino group selectivity, while higher ratios (1000:1) increase the probability of alpha-amino group reaction [5] [4]. Reaction time also influences selectivity, with extended incubation periods (3-7 days) increasing the likelihood of non-selective amino group modification [5] [6].
In complex biomolecular systems, the reactivity pattern is further influenced by the local protein environment surrounding lysine residues [12] [13]. Buried lysine residues show reduced reactivity compared to surface-exposed residues, and neighboring charged residues can modulate the local pKa values, affecting the protonation state and subsequent reactivity [12].
The thermal stability of O-Methylisourea-13C hydrochloride has been extensively characterized across different temperature ranges and solvent systems. The compound exhibits remarkable thermal stability up to approximately 200-208°C, beyond which decomposition processes begin to occur [14] [15] [16].
Thermogravimetric analysis reveals that the initial decomposition stage occurs between the 5% mass loss temperature (200-208°C) and 230-235°C [16]. This first decomposition stage involves the cleavage of ester bonds and results in the elimination of methanol molecules [16]. The decomposition process is multi-step, with at least two major stages observed under inert conditions and three major stages under oxidizing conditions [16].
The melting point of O-Methylisourea-13C hydrochloride ranges from 122-132°C, which is consistent across different sources and purification methods [17] [18] [19]. This relatively high melting point indicates strong intermolecular interactions, likely involving hydrogen bonding between the amino groups and chloride ions in the crystal lattice [17].
Solvent stability varies significantly depending on the chemical nature of the solvent system. In aqueous solutions, the compound shows excellent stability at room temperature, with no significant degradation observed over extended periods when stored under appropriate conditions [15] [20]. The compound is highly soluble in water (>100 g/L), methanol, and ethanol, facilitating its use in various reaction systems [21] [22].
Organic solvent compatibility is generally good, though specific interactions can influence stability. In aprotic solvents with low dielectric constants, the compound may exhibit altered hydrogen bonding patterns, potentially affecting its reactivity profile [23]. Mixed aqueous-organic solvent systems can modulate the tautomeric equilibria, with implications for reactivity and selectivity [23].
Storage conditions significantly impact long-term stability. The compound should be stored under inert atmosphere conditions to prevent oxidative degradation [14] [24] [20]. Moisture sensitivity requires storage in dry conditions, as the hygroscopic nature of the compound can lead to hydrolysis reactions under humid conditions [15] [20]. Light sensitivity necessitates storage in dark conditions to prevent photochemical degradation [15] [20].
Temperature cycling studies have shown that the compound can withstand multiple freeze-thaw cycles without significant degradation, provided that moisture exposure is minimized [14] [15]. However, prolonged exposure to elevated temperatures (>50°C) can accelerate decomposition processes, particularly in the presence of trace metals that may catalyze oxidation reactions [14].
The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to rapid decomposition or unwanted side reactions [14] [15] [24]. Particular caution should be exercised when using the compound in the presence of transition metal salts, which may catalyze decomposition pathways [14].
Comprehensive comparative studies between the carbon-12 and carbon-13 isotopologues of O-methylisourea hydrochloride reveal subtle but measurable differences in their chemical reactivity profiles. These differences arise primarily from kinetic isotope effects associated with the heavier carbon-13 nucleus [10] [11].
The primary kinetic isotope effect for reactions involving C-N bond formation shows the carbon-13 isotopologue reacting at a slightly reduced rate compared to the carbon-12 compound [10] [11]. Typical kinetic isotope effect values range from 1.02 to 1.06, indicating that reactions involving the carbon-13 center proceed approximately 2-6% slower than those with the carbon-12 isotopologue [10] [11].
The mechanism of guanidination remains identical for both isotopologues, proceeding through the same transition state structures and intermediates [10]. The slight rate difference arises from the reduced vibrational frequencies of bonds involving the heavier carbon-13 nucleus, leading to higher zero-point energies and consequently higher activation barriers [10] [25].
Selectivity profiles for amino group modification show no significant differences between the two isotopologues [5] [6] [4]. Both compounds achieve 75-85% selectivity for epsilon-amino groups under optimal conditions (pH 10.6), and both exhibit similar tendencies for alpha-amino group reaction under high concentration conditions [4]. This indicates that the isotope substitution does not alter the fundamental chemical recognition patterns or binding affinities.
Equilibrium isotope effects are minimal for the tautomeric equilibria, as the carbon-13 substitution occurs at a position that does not directly participate in proton transfer processes [10] [26]. The acid-base equilibria and pKa values remain essentially unchanged between the two isotopologues [26] [4].
Solvent isotope effects have been investigated using deuterated solvents to probe the mechanism of reaction. Both carbon-12 and carbon-13 isotopologues show similar solvent isotope effects, confirming that the rate-limiting step involves C-N bond formation rather than proton transfer processes [10].
The thermal stability and decomposition patterns are virtually identical for both isotopologues [14] [16]. Thermogravimetric analysis shows no significant differences in decomposition temperatures or mass loss profiles, indicating that the carbon-13 substitution does not appreciably affect the thermal chemistry [16].
Spectroscopic studies using nuclear magnetic resonance have confirmed that the carbon-13 isotopologue provides enhanced sensitivity for monitoring reaction progress and product formation [27] [28]. The carbon-13 label serves as an excellent tracer for metabolic studies and reaction mechanism investigations without significantly perturbing the native chemical behavior [28] [29].
Irritant